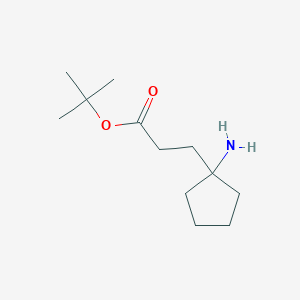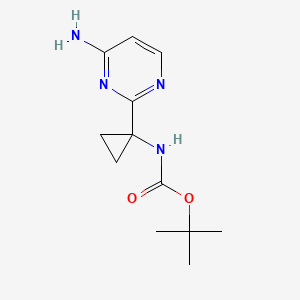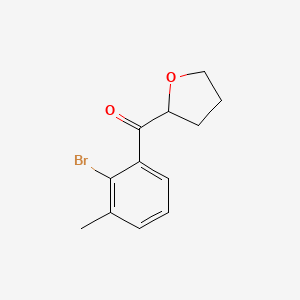![molecular formula C19H21BrN4O2 B8544951 tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate](/img/structure/B8544951.png)
tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolopyridine core, along with the tert-butyl and benzylcarbamate groups, imparts unique chemical properties to this molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzylcarbamate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-bromo-6-methylpyridine and hydrazine derivatives. This step often requires the use of a catalyst and specific reaction conditions to achieve high yields.
Introduction of the Benzylcarbamate Group: The benzylcarbamate group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazolopyridine intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Addition of the Tert-butyl Group: The final step involves the introduction of the tert-butyl group through a tert-butylation reaction. This can be achieved using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
化学反应分析
Types of Reactions
tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazolopyridine core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and alter its chemical properties.
Hydrolysis: The benzylcarbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridine derivatives, while hydrolysis can produce amine and carboxylic acid derivatives.
科学研究应用
tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Chemical Biology: The compound can serve as a tool for chemical biology studies, including target identification and validation.
Material Science: Its unique chemical properties make it suitable for applications in material science, such as the development of novel polymers and coatings.
作用机制
The mechanism of action of tert-butyl 3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzylcarbamate involves its interaction with specific molecular targets. The triazolopyridine core can interact with various enzymes and receptors, modulating their activity. The benzylcarbamate group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
- Tert-butyl 3-(2-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzylcarbamate
- Tert-butyl 3-(2-fluoro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzylcarbamate
- Tert-butyl 3-(2-iodo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzylcarbamate
Uniqueness
tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and enhance the compound’s biological activity. The combination of the triazolopyridine core with the tert-butyl and benzylcarbamate groups also contributes to its distinct chemical and biological properties.
属性
分子式 |
C19H21BrN4O2 |
|---|---|
分子量 |
417.3 g/mol |
IUPAC 名称 |
tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H21BrN4O2/c1-12-8-15(16-22-17(20)23-24(16)11-12)14-7-5-6-13(9-14)10-21-18(25)26-19(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,25) |
InChI 键 |
VVVLNMSQGCFSSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=NC(=N2)Br)C(=C1)C3=CC=CC(=C3)CNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


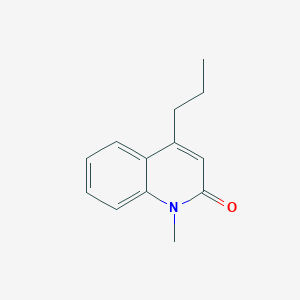
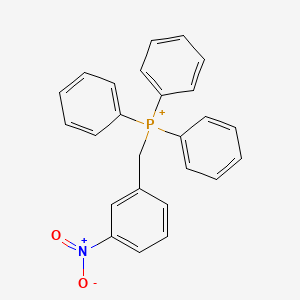
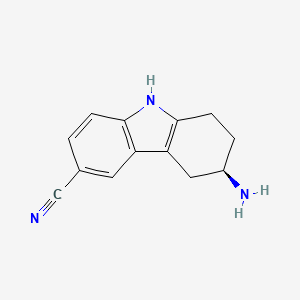
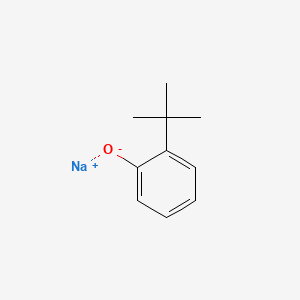
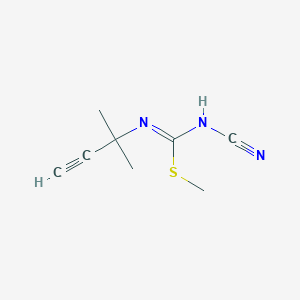
![Pyridine,5-(chloromethyl)-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8544906.png)
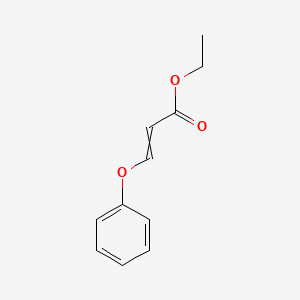
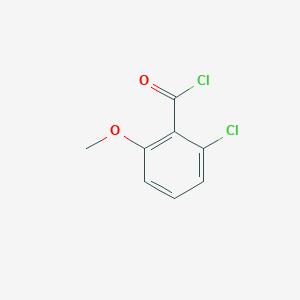
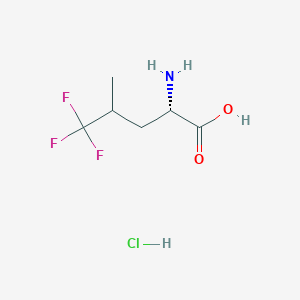
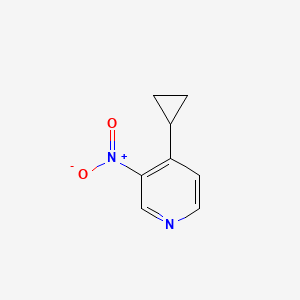
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B8544967.png)
